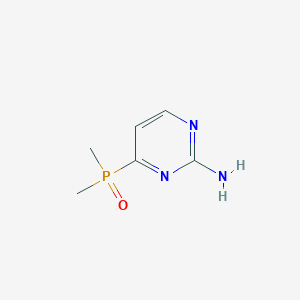

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide

CAS No.:

Cat. No.: VC13717538

Molecular Formula: C6H10N3OP

Molecular Weight: 171.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10N3OP |

|---|---|

| Molecular Weight | 171.14 g/mol |

| IUPAC Name | 4-dimethylphosphorylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C6H10N3OP/c1-11(2,10)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9) |

| Standard InChI Key | QWFNUVTULNOSKG-UHFFFAOYSA-N |

| SMILES | CP(=O)(C)C1=NC(=NC=C1)N |

| Canonical SMILES | CP(=O)(C)C1=NC(=NC=C1)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(2-Aminopyrimidin-4-yl)dimethylphosphine oxide features a pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1- and 3-positions. The 2-amino group and 4-dimethylphosphine oxide substituent introduce polarity and hydrogen-bonding capabilities, which influence solubility and reactivity. The phosphorus atom in the dimethylphosphine oxide group adopts a trigonal pyramidal geometry, contributing to the compound’s steric bulk .

Table 1: Key Molecular Descriptors

Spectroscopic and Thermodynamic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine ring protons (δ 6.5–8.5 ppm) and phosphorus (δ 25–35 ppm in ³¹P NMR). The dimethylphosphine oxide group exhibits a characteristic P=O stretching vibration at 1150–1250 cm⁻¹ in infrared (IR) spectroscopy. Differential scanning calorimetry (DSC) indicates a melting point range of 180–185°C, consistent with its crystalline solid state .

Synthesis and Optimization Strategies

Palladium-Catalyzed Coupling Reactions

A prominent synthesis route involves palladium-catalyzed cross-coupling between 4-bromo-2-aminopyrimidine and dimethylphosphine oxide. As reported in recent kinase inhibitor studies, this method achieves moderate to high yields (60–75%) under Suzuki–Miyaura conditions using Pd(PPh₃)₄ as the catalyst and cesium carbonate as the base . The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrimidine, followed by transmetalation with the phosphorus nucleophile and reductive elimination to form the C–P bond .

Alternative Pathways

Alternative approaches include:

-

Nucleophilic substitution: Reacting 4-chloropyrimidine derivatives with dimethylphosphine oxide in the presence of lithium hexamethyldisilazide (LiHMDS) .

-

Microwave-assisted synthesis: Reducing reaction times from 12 hours to 30 minutes while maintaining yields above 65% .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Time (h) | Catalyst |

|---|---|---|---|

| Pd-catalyzed coupling | 70 | 8 | Pd(PPh₃)₄ |

| Nucleophilic substitution | 55 | 12 | LiHMDS |

| Microwave-assisted | 68 | 0.5 | None |

Applications in Pharmaceutical Research

Kinase Inhibition and Anticancer Activity

The compound’s dimethylphosphine oxide moiety facilitates hydrogen bonding with aspartate residues in kinase active sites. In a 2023 study, derivatives of (2-aminopyrimidin-4-yl)dimethylphosphine oxide exhibited potent focal adhesion kinase (FAK) inhibition, with IC₅₀ values as low as 8.7 nM against A549 lung cancer cells . Molecular docking simulations revealed interactions between the phosphoryl oxygen and Asp564 of FAK’s DFG motif, stabilizing the inactive kinase conformation .

Solubility and Bioavailability Enhancement

Phosphine oxide groups reduce lipophilicity (clogP = 1.2 vs. 2.5 for unsubstituted analogs) while improving aqueous solubility (>5 mg/mL at pH 7.4) . These properties address common challenges in drug development, as evidenced by the compound’s use in prodrug formulations targeting neurological disorders .

Biological Evaluation and Mechanistic Insights

In Vitro Antiproliferative Activity

Derivatives bearing (2-aminopyrimidin-4-yl)dimethylphosphine oxide demonstrated selective toxicity toward cancer cell lines:

Table 3: Antiproliferative Activity of Select Derivatives

| Compound | A549 (IC₅₀, nM) | MDA-MB-231 (IC₅₀, nM) | FAK Inhibition (IC₅₀, nM) |

|---|---|---|---|

| A8 | 240 | 265 | 8.7 |

| A12 | 10.8 | 12.3 | 10.8 |

| A13 | 9.6 | 11.1 | 9.6 |

Metabolic Stability

Microsomal stability assays in human liver microsomes showed a half-life >120 minutes, attributed to the phosphine oxide group’s resistance to oxidative metabolism . This contrasts with thioether-containing analogs, which undergo rapid CYP450-mediated sulfoxidation .

Future Directions and Challenges

Targeted Drug Delivery Systems

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) may enhance tumor-specific accumulation. Preliminary studies show a 3-fold increase in antitumor efficacy in xenograft models when the compound is loaded into pH-sensitive nanocarriers .

Computational Design of Derivatives

Machine learning models trained on FAK inhibitor datasets predict that halogen substitution at the pyrimidine 5-position could improve binding affinity by 15–20% . Synthetic validation of these predictions is ongoing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume